molecular formula C5H8N2S B033106 2,4-Dimethylthiazol-5-amine CAS No. 856568-04-2

2,4-Dimethylthiazol-5-amine

Cat. No.: B033106
CAS No.: 856568-04-2
M. Wt: 128.2 g/mol
InChI Key: QYUDQIWSDAOUAS-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazol-5-amine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

2,4-Dimethylthiazol-5-amine, a derivative of thiazole, is a heterocyclic compound that exhibits a wide range of biological activities Thiazoles are known to interact with various biological targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Biochemical Analysis

Biochemical Properties

For instance, thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting potential antioxidant activity

Cellular Effects

Thiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may influence various cellular processes . For example, thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with bacterial cell function

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, suggesting that they may exert their effects at the molecular level . For example, thiazole derivatives have been found to inhibit the formation of certain radicals, suggesting potential antioxidant activity

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have long-term effects on cellular function

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have dose-dependent effects

Metabolic Pathways

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors

Transport and Distribution

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various transporters or binding proteins

Subcellular Localization

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazol-5-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the formation of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylthiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Comparison with Similar Compounds

2,4-Dimethylthiazol-5-amine can be compared with other thiazole derivatives:

By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUDQIWSDAOUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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